molecular formula C17H15NO2 B1319896 4-[4-(3-Oxobutyl)phenoxy]benzonitrile CAS No. 189120-04-5

4-[4-(3-Oxobutyl)phenoxy]benzonitrile

Cat. No.: B1319896
CAS No.: 189120-04-5
M. Wt: 265.31 g/mol
InChI Key: LMGZYASSQMSMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Oxobutyl)phenoxy]benzonitrile is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a nitrile derivative, characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a 3-oxobutyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Oxobutyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-(3-oxobutyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Oxobutyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(3-Oxobutyl)phenoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-[4-(3-Oxobutyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Oxopropyl)phenoxy]benzonitrile
  • 4-[4-(3-Oxobutyl)phenoxy]benzaldehyde
  • 4-[4-(3-Oxobutyl)phenoxy]benzoic acid

Uniqueness

4-[4-(3-Oxobutyl)phenoxy]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[4-(3-oxobutyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-13(19)2-3-14-4-8-16(9-5-14)20-17-10-6-15(12-18)7-11-17/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGZYASSQMSMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597039
Record name 4-[4-(3-Oxobutyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189120-04-5
Record name 4-[4-(3-Oxobutyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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